molecular formula C22H23N5O4 B11942783 2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone CAS No. 882864-79-1

2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone

Cat. No.: B11942783
CAS No.: 882864-79-1
M. Wt: 421.4 g/mol
InChI Key: AJBBLQCFMBDMSP-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone is a complex organic compound with the molecular formula C22H23N5O4 and a molecular weight of 421.46 g/mol . This compound is notable for its unique structure, which includes a nitrobenzaldehyde moiety and a pyridazinyl hydrazone group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives .

Mechanism of Action

The mechanism of action of 2-Nitrobenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can result in cell damage or death, making the compound potentially useful in anticancer therapies .

Comparison with Similar Compounds

Properties

CAS No.

882864-79-1

Molecular Formula

C22H23N5O4

Molecular Weight

421.4 g/mol

IUPAC Name

4-[(2E)-2-[(2-nitrophenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C22H23N5O4/c1-2-3-6-13-31-18-11-9-16(10-12-18)22-19(14-21(28)25-26-22)24-23-15-17-7-4-5-8-20(17)27(29)30/h4-5,7-12,14-15H,2-3,6,13H2,1H3,(H2,24,25,28)/b23-15+

InChI Key

AJBBLQCFMBDMSP-HZHRSRAPSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC=CC=C3[N+](=O)[O-]

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.